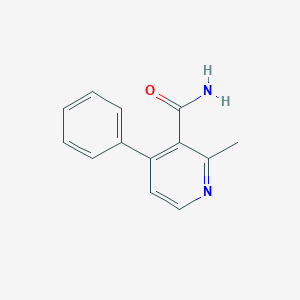

2-methyl-4-phenylnicotinamide

Description

Properties

IUPAC Name |

2-methyl-4-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-9-12(13(14)16)11(7-8-15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQXBJSQZTXTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Analysis of 2 Methyl 4 Phenylnicotinamide Derivatives

Elucidation of Key Pharmacophoric Features

The biological activity of 2-methyl-4-phenylnicotinamide derivatives and related compounds is dictated by a set of essential structural elements known as pharmacophoric features. These features ensure optimal interaction with the biological target, which is often the ATP-binding site of a protein kinase. nih.gov For many nicotinamide-based inhibitors, particularly those targeting VEGFR-2, four key pharmacophoric features have been identified:

A Heteroaromatic System: The pyridine (B92270) ring of the nicotinamide (B372718) core typically occupies the hinge region of the kinase's ATP-binding site, forming critical hydrogen bonds. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor with backbone amide protons of key amino acid residues, such as Cys919 in VEGFR-2. mdpi.comnih.gov

A Linker Moiety: A linker connects the heteroaromatic core to other parts of the molecule. In this compound, the direct bond between the pyridine and phenyl rings can be considered the linker. In more complex analogues, this can be a phenoxy or an ethylidene group that positions the molecule correctly within the gatekeeper region of the active site. mdpi.com

A Hydrogen Bond Donor/Acceptor Unit: The amide group (-CONH-) of the nicotinamide is a crucial pharmacophore, capable of forming hydrogen bonds with amino acid residues in the DFG (Asp-Phe-Gly) motif of the kinase, such as Glu885 and Asp1046 in VEGFR-2. mdpi.com

These features are conserved across many potent kinase inhibitors and serve as a foundation for designing new derivatives.

Impact of Substituent Position and Electronic Properties on Activity

The nature and position of substituents on the 4-phenyl ring of this compound can significantly modulate the compound's biological activity. These modifications can influence the molecule's electronic properties, hydrophobicity, and steric profile, thereby affecting its binding affinity to the target receptor.

The position of a substituent on the phenyl ring—ortho (position 2), meta (position 3), or para (position 4)—can lead to substantial differences in biological activity. This is often due to the specific topology of the receptor's binding pocket.

For a series of nicotinamide-thiadiazol hybrids, which share structural similarities with this compound derivatives, the following observations were made regarding the position of a chloro substituent on a terminal phenyl ring rsc.orgnih.govrsc.org:

Ortho-substitution with a chloro group resulted in significantly higher potency compared to para-substitution. The ortho-chloro derivative exhibited an IC₅₀ of 4.64 µM against the MDA-MB-231 cell line, whereas the para-chloro analogue had an IC₅₀ of 22.68 µM. rsc.orgnih.gov This suggests that the ortho position may be oriented towards a region of the binding pocket where the chloro group can form favorable interactions or that the para-position is sterically hindered.

Meta-substitution with a methyl group (IC₅₀: 13.83 µM on MDA-MB-231) showed better cytotoxicity than para-substitution with a methyl group (IC₅₀: 31.77 µM on MDA-MB-231). nih.gov This indicates that the meta position might be more favorable for accommodating substituents, potentially due to steric or electronic factors within the receptor's binding site. nih.gov

These findings highlight that the spatial arrangement of substituents is a critical determinant of biological activity.

The electronic nature of the substituents on the phenyl ring also plays a pivotal role in determining the activity of the derivatives. Substituents are broadly classified as electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃), or electron-withdrawing groups (EWGs) like nitro (-NO₂) and fluoro (-F).

In a study of N-[4-(substituted carbamoyl)phenyl]nicotinamide derivatives, the following trends were observed nih.gov:

Electron-donating groups: Derivatives with meta- or para-methoxy groups on the phenyl ring exhibited the highest cytotoxic activity in the series. nih.gov Conversely, the introduction of methyl groups (ortho, meta, or para) led to a decrease in the potency of cytotoxic activity. nih.gov

Electron-withdrawing groups: Substitution with a strong electron-withdrawing fluoro group dramatically potentiated the cytotoxic activity. nih.gov In another series of phenylacetamide derivatives, compounds with a nitro moiety (EWG) demonstrated higher cytotoxic effects than those with a methoxy moiety (EDG). doi.org

These results suggest that the electronic properties of the substituent can fine-tune the interaction of the phenyl ring with the hydrophobic pocket of the receptor. A balanced hydrophobic-hydrophilic environment can also enhance activity. For instance, a compound with both a hydrophobic chloro group and a hydrophilic nitro group showed greater cytotoxic activity than a compound with only the hydrophobic chloro group. nih.gov

The following table summarizes the structure-activity relationships for a series of N-[4-(substituted carbamoyl)phenyl]nicotinamide derivatives against various cancer cell lines, illustrating the impact of different substituents.

| Compound ID | Phenyl Ring Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG-2 | IC₅₀ (µM) vs. HCT-116 |

| 7a | m-OCH₃ | 1.37 | 1.05 | 1.46 |

| 7b | p-OCH₃ | 1.25 | 2.12 | 2.54 |

| 7f | o-CH₃ | 21.34 | 19.87 | 25.11 |

| 7h | m-CH₃ | 15.65 | 14.08 | 18.43 |

| 7j | p-CH₃ | 31.45 | 28.76 | 31.70 |

| 7l | p-F | 3.50 | 2.64 | 2.75 |

| Sorafenib | - | 4.32 | 3.76 | 5.28 |

| Data sourced from a study on N-[4-(substituted carbamoyl)phenyl]nicotinamide derivatives. nih.gov |

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its biological activity, as it must adopt a specific shape to fit into the receptor's binding site. semanticscholar.org Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to determine which of these is the "bioactive conformation"—the one it adopts when bound to its biological target. semanticscholar.orgnih.gov

For flexible molecules like this compound derivatives, rotation around single bonds can generate numerous conformations. Computational methods such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) are employed to explore the conformational landscape. mdpi.commdpi.com MD simulations can reveal the dynamic behavior of the ligand within the receptor's active site, showing how it adapts its shape to optimize interactions. mdpi.commdpi.com

Computational and Theoretical Studies of 2 Methyl 4 Phenylnicotinamide

Quantum Chemical Calculations

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its physical and chemical behavior. Computational techniques such as Density Functional Theory (DFT) are powerful tools for elucidating these properties. acs.orgbohrium.commdpi.com

Density Functional Theory (DFT) Calculations:

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. acs.orgbohrium.commdpi.com For 2-methyl-4-phenylnicotinamide, DFT calculations would typically be employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of its atoms. These calculations also provide electronic energy levels, which are crucial for understanding the molecule's stability and reactivity. semanticscholar.orgresearchgate.net Studies on related nicotinamide (B372718) derivatives have successfully used DFT to determine their three-dimensional structures and shed light on their stability and reactivity. mdpi.comsemanticscholar.orgresearchgate.net

Electrostatic Potential Maps (EPMs):

An Electrostatic Potential Map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an EPM would likely show negative potential (typically colored red) around the oxygen and nitrogen atoms of the nicotinamide core, indicating their capacity to act as hydrogen bond acceptors. Conversely, positive potential (blue) would be expected around the amide hydrogen and aromatic protons, signifying electrophilic character. Such maps are invaluable for predicting intermolecular interactions. frontiersin.org In studies of similar compounds, EPMs have been used to identify reactive groups and confirm hydrogen bonding interactions. frontiersin.org

Total Electron Density:

The total electron density surface depicts the spatial distribution of electrons in a molecule. This surface provides a measure of the molecule's size and shape. Analysis of the total electron density for this compound would allow for the visualization of its molecular boundaries and regions of higher electron concentration, which are typically associated with covalent bonds and lone pairs. DFT calculations are a common method to compute the total electron density for molecules. mdpi.comnih.gov

A hypothetical data table summarizing predicted electronic properties for this compound, based on trends for similar molecules, is presented below.

| Property | Predicted Value | Method |

| Dipole Moment | ~3-5 D | DFT |

| HOMO Energy | ~ -6.0 to -5.5 eV | DFT |

| LUMO Energy | ~ -1.5 to -1.0 eV | DFT |

| HOMO-LUMO Gap | ~ 4.0-5.0 eV | DFT |

Reactivity Predictions

Understanding the reactivity of a molecule is key to predicting its chemical behavior and potential interactions. Computational models provide several descriptors for this purpose.

Based on the electronic structure, reactivity predictions can be made. The regions of negative electrostatic potential, such as the carbonyl oxygen and the pyridine (B92270) nitrogen, are predicted to be the primary sites for electrophilic attack. The aromatic rings, particularly the phenyl ring, may be susceptible to electrophilic substitution, with the exact positions guided by the electronic influence of the substituents. The amide N-H bond presents a site for potential deprotonation under basic conditions.

Frontier Molecular Orbital (FMO) theory is a key tool in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is likely to be located on the electron-rich phenyl and pyridine rings, while the LUMO may be centered on the electron-deficient nicotinamide core. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests lower reactivity. frontiersin.org

In Silico Property Prediction for Research Applications

Computational tools are widely used to predict the pharmacokinetic properties of compounds, aiding in the early assessment of their potential as research tools or drug candidates. nih.gov

Absorption and Distribution Prediction

The absorption and distribution of a compound are critical factors influencing its biological availability and activity. In silico models can provide valuable early-stage predictions for these parameters. tandfonline.comunirioja.es

Predicted Absorption and Distribution Properties:

| Parameter | Predicted Value/Classification | Significance |

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. unirioja.es |

| Caco-2 Permeability | Moderate to High | Indicates good potential for crossing the intestinal barrier. unirioja.es |

| Blood-Brain Barrier (BBB) Penetration | Low to Very Low | Suggests limited access to the central nervous system. tandfonline.com |

| Plasma Protein Binding (PPB) | High (>90%) | May have a longer half-life but lower free concentration. nih.gov |

These predictions are based on computational models that analyze the physicochemical properties of the molecule, such as its size, polarity, and hydrogen bonding capacity. For instance, compliance with Lipinski's "Rule of Five" is often used as a preliminary screen for oral bioavailability. unirioja.es

Metabolic Stability Predictions

The metabolic stability of a compound determines its persistence in a biological system. In silico methods can predict the likelihood of a compound being metabolized by key enzyme systems.

Predicted Metabolic Stability:

| Parameter | Prediction | Implication |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions via this pathway. nih.govrsc.org |

| Metabolic Soft Spots | Methyl group, Phenyl ring | Potential sites for enzymatic modification (e.g., hydroxylation). dergipark.org.tr |

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. dergipark.org.tr In silico tools can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms, such as CYP2D6. nih.govrsc.org Identifying potential "metabolic soft spots" on the molecule can guide chemical modifications to improve stability. dergipark.org.tr For this compound, the methyl group and the phenyl ring are likely candidates for metabolic transformation.

Advanced Analytical Methodologies in Research on 2 Methyl 4 Phenylnicotinamide

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of 2-methyl-4-phenylnicotinamide. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR analysis of a related nicotinamide (B372718) compound, specific chemical shifts (δ) are observed that correspond to the different types of protons within the molecule. For instance, protons on the aromatic rings typically appear in the downfield region (higher δ values), while protons of the methyl group resonate in the upfield region (lower δ values). The integration of these signals provides the ratio of protons of each type, and the splitting patterns (e.g., singlet, doublet, triplet) reveal the number of neighboring protons.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals. For example, carbons in carbonyl groups and aromatic rings have characteristic downfield shifts.

Table 1: Representative NMR Data for a Nicotinamide Derivative

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

| ¹H | 9.25 | s |

| ¹H | 7.78 | s |

| ¹H | 7.41 | d |

| ¹H | 7.26 | d |

| ¹H | 2.25 | s |

| ¹³C | 165.2 | |

| ¹³C | 151.9 | |

| ¹³C | 148.7 | |

| ¹³C | 143.8 | |

| ¹³C | 128.4 | |

| ¹³C | 128.2 | |

| ¹³C | 17.8 |

Note: This data is illustrative for a related structure and may not be identical for this compound. 's' denotes a singlet and 'd' denotes a doublet. Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining information about its fragmentation pattern. In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which can be used to determine the elemental composition of the molecule. For a related nicotinamide compound, an observed m/z of 247.0725 for the [M+H]⁺ ion closely matched the calculated value of 247.0714, confirming its molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information, as specific fragments are characteristic of certain functional groups and structural motifs. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.comresearchgate.net Each type of bond (e.g., C=O, N-H, C-H, C=C) vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum.

For this compound, key expected absorptions would include those for the amide functional group (N-H stretching and C=O stretching), aromatic C-H and C=C stretching, and aliphatic C-H stretching from the methyl group. In a similar compound, 2-hydroxy-N-phenylnicotinamide, the presence of an amide (CONH) was identified by an absorption at 3309.85 cm⁻¹. researchgate.net

Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amide | N-H stretch | 3500-3300 |

| Amide | C=O stretch | 1680-1630 |

| Aromatic | C-H stretch | 3100-3000 |

| Aromatic | C=C stretch | 1600-1450 |

| Alkane | C-H stretch | 2960-2850 |

Chromatographic Methods for Purity and Stability Studies

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of stability over time.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Stability

High-Performance Liquid Chromatography (HPLC) is a cornerstone of quantitative analysis in pharmaceutical and chemical research. nih.gov It is used to determine the purity of this compound and to study its stability under various conditions.

In a typical HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. sielc.com A detector measures the concentration of the compound as it elutes from the column, producing a chromatogram. The area under the peak corresponding to this compound is proportional to its concentration.

By analyzing samples at different time points, HPLC can be used to monitor the degradation of the compound and identify any impurities that may form. This is crucial for establishing the shelf-life and storage conditions for the compound. For instance, HPLC has been used to assess the stability of related compounds in biological samples over several months. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction and for preliminary purity assessment. libretexts.orgumich.edu In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase).

As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. umich.edu This results in the separation of the starting materials, products, and any byproducts into distinct spots. The position of each spot is characterized by its retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

By comparing the TLC profile of the reaction mixture over time to that of the starting material and the expected product, a researcher can determine when the reaction is complete. researchgate.net TLC can also provide a qualitative assessment of the purity of the final product; the presence of multiple spots indicates the presence of impurities. libretexts.org

Radiochemical Synthesis and Evaluation for Research Probes

The exploration of this compound and its derivatives as potential diagnostic tools in nuclear medicine, particularly for Positron Emission Tomography (PET), has led to investigations into their radiochemical synthesis and subsequent evaluation. The development of radiolabeled analogues allows for non-invasive in vivo imaging and characterization of biological targets.

Carbon-11 (B1219553) Labeled Analogues for PET Tracer Development

The synthesis of carbon-11 ([¹¹C]) labeled compounds is a key area of research for developing novel PET tracers. Carbon-11 is a positron-emitting isotope with a short half-life of 20.4 minutes, which is advantageous for minimizing radiation exposure to subjects and allowing for multiple scans in a single day. However, this short half-life also necessitates rapid and efficient radiosynthesis methods.

While direct radiolabeling of this compound with carbon-11 is not prominently described in the available literature, extensive research has been conducted on structurally related nicotinamide derivatives, particularly those targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), which is implicated in neuroinflammation and cancer. These studies provide a framework for the potential radiolabeling strategies that could be adapted for this compound.

For instance, a common strategy involves the [¹¹C]methylation of a suitable precursor molecule. In the case of CSF-1R inhibitors, this often involves the reaction of a desmethyl precursor with a carbon-11 labeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This reaction is typically carried out in an automated synthesis module to handle the high radioactivity and ensure rapid production.

Another approach is the use of [¹¹C]carbon monoxide ([¹¹C]CO) in palladium-mediated carbonylation reactions to introduce the [¹¹C]carbonyl group into the nicotinamide scaffold. For example, the radiosynthesis of a CSF-1R inhibitor, a complex nicotinamide derivative, was achieved via a carbon-11 carbon monoxide aminocarbonylation, resulting in a decay-corrected yield of 2.0 ± 0.2%. nih.gov

The development of a successful [¹¹C]-labeled PET tracer requires not only a robust radiosynthesis but also favorable in vivo characteristics, such as the ability to cross the blood-brain barrier (for neurological applications), high specific binding to the target receptor, and appropriate metabolic stability. Research on analogues has shown that seemingly minor structural modifications can significantly impact these properties. For example, while some [¹¹C]-labeled CSF-1R tracers showed high specific binding in vitro, they failed to adequately penetrate the brain in vivo. nih.gov

Radiosynthesis and Evaluation of a Related Nicotinamide Derivative

| Compound | Radiosynthesis Method | Radiochemical Yield (Decay-Corrected) | Key Finding | Reference |

|---|---|---|---|---|

| [¹¹C]5 (A CSF-1R Inhibitor) | Carbon-11 carbon monoxide aminocarbonylation | 2.0 ± 0.2% | High specific binding in vitro, but negligible brain uptake in vivo. | nih.gov |

In Vitro Autoradiography for Receptor Binding Research

In vitro autoradiography is a powerful technique used to visualize the distribution and density of radioligand binding sites in tissue sections. This method provides crucial information about the specific binding of a potential PET tracer to its target receptor before advancing to more complex and expensive in vivo studies.

In this technique, thin tissue sections (e.g., from the brain, spleen, or tumors) are incubated with a radiolabeled compound. After incubation and washing to remove non-specifically bound radioligand, the sections are exposed to a phosphor imaging plate or photographic emulsion. The resulting image reveals the anatomical distribution of radioactivity, which corresponds to the location of the target receptors.

For nicotinamide-based compounds targeting CSF-1R, in vitro autoradiography has been instrumental in characterizing their binding properties. For example, studies on [¹¹C]-labeled CSF-1R inhibitors have used rat brain sections to demonstrate high specific binding. nih.gov However, these studies also highlighted challenges such as off-target binding, where the radioligand binds to other receptors or proteins in addition to the intended target. nih.govidrblab.net

To determine the specificity of binding, competition studies are performed. In these experiments, tissue sections are co-incubated with the radioligand and a high concentration of a non-radiolabeled ("cold") compound that is known to bind to the target receptor. A significant reduction in the radioactive signal in the presence of the cold compound indicates specific binding. For instance, in vitro autoradiography of a [¹¹C]-labeled CSF-1R tracer, [¹¹C]FJRD, showed high levels of specific binding in various organs, including the brain, spleen, liver, and kidneys, when self-blocking with non-radiolabeled FJRD was used. idrblab.net However, when blocked with other CSF-1R inhibitors like CPPC, the blocking effect was partial, suggesting some off-target binding. idrblab.net

These findings underscore the importance of in vitro autoradiography in the preclinical evaluation of novel radiotracers to confirm target engagement and assess potential non-specific binding, which can confound the interpretation of in vivo PET images.

In Vitro Autoradiography Findings for a Related [¹¹C]-Labeled Nicotinamide Derivative

| Radioligand | Tissue | Key Finding | Blocking Agent | Reference |

|---|---|---|---|---|

| [¹¹C]5 (A CSF-1R Inhibitor) | Rat Brain Sections | Demonstrated high specific binding but also strong off-target binding. | Not specified | nih.gov |

| [¹¹C]FJRD | Mouse Organs (brain, spleen, liver, kidneys, lungs) | High levels of specific binding with self-blocking. | FJRD, CPPC, GW2580, BLZ945 | idrblab.net |

Future Directions and Research Gaps for 2 Methyl 4 Phenylnicotinamide Research

Exploration of Novel Biological Targets and Therapeutic Areas (Mechanistic Focus)

The therapeutic utility of nicotinamide (B372718) and its derivatives stems from their central role in cellular metabolism, particularly as precursors to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). patsnap.comnih.gov Future research should systematically explore the interaction of 2-methyl-4-phenylnicotinamide with key NAD+-dependent enzymes, which are implicated in a host of pathological conditions.

Key target families for investigation include:

Sirtuins (SIRTs): These NAD+-dependent deacetylases are critical regulators of aging, inflammation, and metabolic diseases. patsnap.com Nicotinamide itself is an inhibitor of sirtuins like SIRT1 and SIRT2. targetmol.com The unique substitution pattern of this compound could confer selectivity or altered potency for specific sirtuin isoforms, opening therapeutic avenues in age-related diseases and cancer. researchgate.net

Poly (ADP-ribose) Polymerases (PARPs): PARP enzymes, particularly PARP1, are crucial for DNA repair and genomic stability. patsnap.commdpi.com As NAD+ is the sole substrate for PARPs, modulating their activity is a key strategy in oncology. Investigating whether this compound can act as a PARP inhibitor is a high-priority research area.

CD38: This enzyme is a major regulator of intracellular NAD+ levels and is involved in calcium signaling and immune function. nih.gov Inhibitors of CD38 are sought for treating metabolic and age-related diseases. The potential for this compound to modulate CD38 activity warrants exploration.

Succinate Dehydrogenase (SDH): Some nicotinamide derivatives have been identified as inhibitors of SDH, a key enzyme in the mitochondrial electron transport chain, with applications as fungicides. nih.gov Exploring the activity of this compound against SDH could reveal potential in both agriculture and diseases linked to mitochondrial dysfunction.

Based on these potential targets, therapeutic areas for future investigation could include oncology, neurodegenerative diseases, metabolic disorders, and inflammatory conditions. nih.govresearchgate.net

Development of Advanced Synthetic Methodologies

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the development of efficient and versatile synthetic methods is paramount. While classical methods for amide formation are applicable, future efforts should focus on more advanced and high-throughput approaches.

Promising synthetic strategies include:

Multi-component Reactions: Techniques such as tandem CuAAC/ring-cleavage/cyclization/oxidation reactions can enable the rapid assembly of complex nicotinamide derivatives from simple starting materials in a single step. nih.gov

Microwave and Ultrasonic Irradiation: These non-classical energy sources can significantly accelerate reaction times, improve yields, and provide access to novel chemical space for nicotinamide synthesis. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and the ability to perform multi-step syntheses in an automated fashion, which would be ideal for creating a library of this compound analogs.

Novel Catalytic Systems: The use of new catalysts can facilitate challenging bond formations and improve the efficiency and environmental footprint of the synthesis. mdpi.com

These advanced methodologies would enable the creation of diverse libraries of analogs, allowing for systematic modification of the methyl and phenyl groups, as well as the core pyridine (B92270) ring, to optimize biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Key applications of AI and ML in this context include:

De Novo Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties. elsevier.com An AI system, trained on the vast chemical space of known biologically active molecules, could generate new derivatives of this compound with predicted high affinity for a chosen biological target. news-medical.net

Predictive Modeling:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build models that correlate the chemical structure of compounds with their biological activity, helping to prioritize which analogs to synthesize. elsevier.com

ADME/Tox Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of virtual compounds, reducing the likelihood of late-stage failures in drug development. elsevier.com

Virtual Screening: AI-powered platforms can rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a specific protein target, a process far faster than traditional high-throughput screening. youtube.com

By leveraging these computational tools, researchers can more intelligently navigate the chemical space around the this compound scaffold, prioritizing the synthesis of compounds with the highest probability of success. researchgate.net

Detailed Mechanistic Elucidation of Biological Actions

A deep understanding of how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. Future research must move beyond preliminary screening to detailed mechanistic studies.

Essential areas of investigation include:

Enzyme Kinetics: Detailed kinetic analysis is needed to determine the mode of inhibition (e.g., competitive, non-competitive) of this compound against its identified protein targets.

Structural Biology: Obtaining co-crystal structures of this compound bound to its target proteins (e.g., via X-ray crystallography) would provide atomic-level insights into the binding interactions, guiding the rational design of more potent and selective analogs.

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) should be employed to quantitatively measure the binding affinity and thermodynamics of the interaction between the compound and its target protein.

These studies will build a comprehensive picture of the compound's mechanism of action, which is essential for predicting its efficacy and potential side effects.

Investigation of Multi-Targeting Approaches

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.gov Consequently, drugs that can modulate multiple targets simultaneously—so-called multi-target drugs—are an increasingly attractive therapeutic strategy. springernature.com

The nicotinamide scaffold is well-suited for the design of multi-target agents. Future research on this compound should explore this paradigm through:

Rational Design of Multi-Target Ligands: By combining the pharmacophoric features required for binding to two or more distinct targets, it may be possible to design single molecules with a desired polypharmacological profile. For example, a derivative could be designed to inhibit both a kinase and a PARP enzyme, a combination of activities that could be synergistic in cancer treatment.

Computational Prediction: In silico methods, including molecular docking and pharmacophore modeling, can be used to predict the ability of a single compound to bind to multiple targets. springernature.com This can guide the design and prioritization of multi-target drug candidates.

Systems Biology Analysis: Evaluating the effect of this compound across a wide range of cellular targets and pathways can uncover unexpected multi-targeting capabilities and reveal novel therapeutic opportunities.

This approach represents a shift from the traditional "one-drug, one-target" model to a more holistic strategy that may be more effective for treating complex diseases.

Q & A

Q. What are the standard synthetic routes for 2-methyl-4-phenylnicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-methylnicotinic acid derivatives with substituted phenylamines. Key steps include activating the carboxylic acid group (e.g., via thionyl chloride or carbodiimide reagents) and optimizing solvent systems (e.g., DMF or THF) to enhance yield. For example, varying catalysts (e.g., DMAP) and reaction temperatures (60–100°C) can improve regioselectivity. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended. Reaction progress should be monitored using TLC or HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, and DEPT-135) to confirm proton environments and carbon hybridization.

- FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for exact mass verification.

- X-ray crystallography (if single crystals are obtainable) for definitive stereochemical assignment. Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shift prediction) .

Advanced Research Questions

Q. How can researchers investigate the pharmacokinetic profile of this compound in preclinical models?

- Methodological Answer : Design a tiered approach:

In vitro assays : Measure metabolic stability using liver microsomes (human/rodent) and quantify CYP450 inhibition.

In vivo studies : Administer the compound via IV/oral routes in rodent models. Collect plasma samples at timed intervals and analyze via LC-MS/MS to determine bioavailability, half-life (), and clearance.

Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in target organs.

Statistical analysis should include non-compartmental modeling (e.g., WinNonlin) and ANOVA for inter-group comparisons .

Q. What strategies resolve contradictory data in the biological activity of this compound across studies?

- Methodological Answer : Contradictions often arise from assay variability or compound purity. Implement:

- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., positive/negative controls for enzyme inhibition).

- Batch-to-batch consistency checks : Quantify impurities via HPLC and correlate with bioactivity.

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for variables like solvent choice (DMSO vs. saline) or incubation time .

Q. How to design a study assessing the enzyme inhibitory effects of this compound?

- Methodological Answer :

- Target selection : Prioritize enzymes structurally related to the compound’s pharmacophore (e.g., kinases or dehydrogenases).

- Assay conditions : Use fluorescence-based or radiometric assays with ATP/nucleotide co-factors. Include dose-response curves (0.1–100 μM) to calculate IC₅₀ values.

- Controls : Compare with known inhibitors (e.g., staurosporine for kinases) and validate results using orthogonal methods (e.g., SPR for binding affinity) .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB). Focus on key residues in active sites.

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.

- Free energy calculations : Apply MM/GBSA or FEP+ to quantify binding energies. Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Data Management and Reproducibility

Q. How to ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Documentation : Use electronic lab notebooks (ELNs, e.g., Chemotion) to record reaction parameters, spectral data, and assay conditions.

- FAIR principles : Deposit raw data (NMR spectra, chromatograms) in repositories like RADAR4Chem with unique DOIs.

- Collaborative validation : Share protocols with independent labs for cross-verification, especially for biological activity claims .

Conflict Resolution in Experimental Design

Q. How to address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Re-evaluate force fields : Test alternative parameter sets (e.g., GAFF vs. CHARMM) in MD simulations.

- Experimental refinement : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Synchrotron studies : Use X-ray crystallography to resolve ligand-protein interactions at high resolution (<2.0 Å) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.